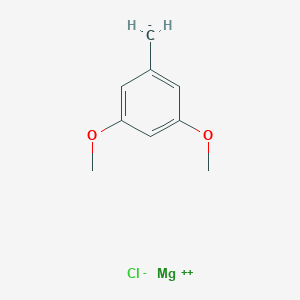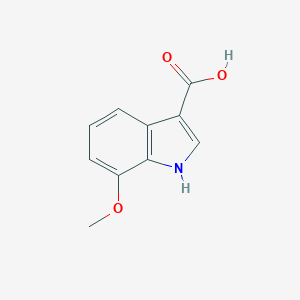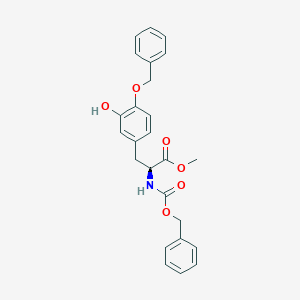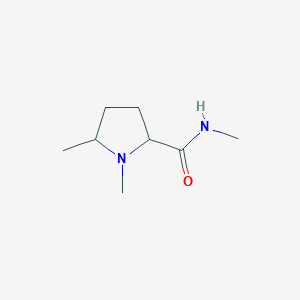
N,1,5-Trimethylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,5-Trimethylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amide that is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of N,1,5-Trimethylpyrrolidine-2-carboxamide is not well understood. However, it is believed to function as a nucleophile in various chemical reactions, due to the presence of a carbonyl group in its structure. It has also been shown to interact with various enzymes and proteins, which may play a role in its biological activity.
Biochemical and Physiological Effects:
N,1,5-Trimethylpyrrolidine-2-carboxamide has been shown to have various biochemical and physiological effects. It has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have an effect on the central nervous system, with some studies suggesting that it may have potential as a treatment for neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N,1,5-Trimethylpyrrolidine-2-carboxamide has several advantages as a chemical reagent in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been shown to be a versatile building block in the synthesis of various organic compounds. However, it also has some limitations, including its low solubility in water and its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N,1,5-Trimethylpyrrolidine-2-carboxamide. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, it may have potential as a chiral auxiliary in organic synthesis, due to its ability to induce chirality in other molecules. Further research is needed to fully understand the mechanism of action of N,1,5-Trimethylpyrrolidine-2-carboxamide and its potential applications in various fields of science.
Conclusion:
In conclusion, N,1,5-Trimethylpyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is well-established, and it has been extensively studied for its potential applications in organic synthesis, as well as its biochemical and physiological effects. While it has several advantages as a chemical reagent in lab experiments, it also has some limitations that may limit its use in certain experiments. There are several potential future directions for research on N,1,5-Trimethylpyrrolidine-2-carboxamide, and further research is needed to fully understand its potential applications in various fields of science.
Synthesemethoden
The synthesis of N,1,5-Trimethylpyrrolidine-2-carboxamide is a well-established process that involves the reaction of 2,5-dimethylpyrrole with ethyl chloroformate, followed by the addition of methylamine. The resulting product is then purified through column chromatography to obtain the final compound. This method has been widely used in the production of N,1,5-Trimethylpyrrolidine-2-carboxamide and has proven to be efficient and reliable.
Wissenschaftliche Forschungsanwendungen
N,1,5-Trimethylpyrrolidine-2-carboxamide has been extensively studied for its potential applications in various fields of science. It has been used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been studied as a potential chiral auxiliary in organic synthesis, due to its ability to induce chirality in other molecules.
Eigenschaften
CAS-Nummer |
126406-56-2 |
|---|---|
Produktname |
N,1,5-Trimethylpyrrolidine-2-carboxamide |
Molekularformel |
C8H16N2O |
Molekulargewicht |
156.23 g/mol |
IUPAC-Name |
N,1,5-trimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C8H16N2O/c1-6-4-5-7(10(6)3)8(11)9-2/h6-7H,4-5H2,1-3H3,(H,9,11) |
InChI-Schlüssel |
VWWUEERFPLIMBD-UHFFFAOYSA-N |
SMILES |
CC1CCC(N1C)C(=O)NC |
Kanonische SMILES |
CC1CCC(N1C)C(=O)NC |
Synonyme |
2-Pyrrolidinecarboxamide,N,1,5-trimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




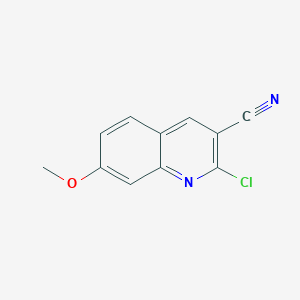
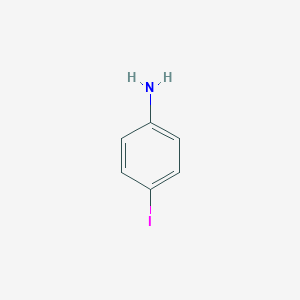
![[(2R,3R,4R,5R,6R)-6-[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl]oxy-5-hydroxy-3,4-diphosphonooxyoxan-2-yl]methyl acetate](/img/structure/B139538.png)


![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)

